molecular formula C22H20N2O3S B6073375 (4-Phenoxyphenyl)-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone

(4-Phenoxyphenyl)-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone

Cat. No.: B6073375
M. Wt: 392.5 g/mol
InChI Key: DGOUPMUSNCQBCV-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone is a complex organic compound that features a phenoxyphenyl group, a thiazole ring, and a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenoxyphenyl)-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(4-Phenoxyphenyl)-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl)-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The phenoxyphenyl group may facilitate binding to hydrophobic pockets, while the thiazole ring can interact with metal ions or other functional groups in the target. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    (4-Phenoxyphenyl)-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone: shares structural similarities with other thiazole-containing compounds such as:

Uniqueness:

  • The combination of the phenoxyphenyl group with the thiazole and piperidinyl methanone moieties provides a unique structural framework that may enhance its binding affinity and specificity for certain biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-phenoxyphenyl)-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-21(16-8-10-19(11-9-16)27-18-6-2-1-3-7-18)17-5-4-12-24(13-17)22(26)20-14-28-15-23-20/h1-3,6-11,14-15,17H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOUPMUSNCQBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=N2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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